

Prifuroline: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: *Prifuroline*

Cat. No.: *B1198653*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifuroline is a benzofuran derivative identified as an antiarrhythmic agent. This technical guide provides a comprehensive overview of **Prifuroline** for research purposes, including its known suppliers, mechanism of action, experimental protocols, and available quantitative data. The information is intended to support researchers and drug development professionals in their investigation of this compound.

Suppliers of Prifuroline for Research

Prifuroline (CAS No: 70833-07-7) is a specialized research chemical. Several suppliers list this compound, though it is often available through custom synthesis, which may involve significant lead times. Researchers are advised to contact the suppliers directly for current availability and pricing.

Table 1: Potential Suppliers of **Prifuroline**

Supplier	Website	Notes
MedKoo Biosciences	--INVALID-LINK--	Lists Prifuroline (CAS# 70833-07-7) but indicates it is not currently in stock and may require custom synthesis with a minimum order quantity and a lead time of 2 to 4 months.[1]
MedChemExpress	--INVALID-LINK--	Lists Prifuroline as an antiarrhythmic agent for research use only and provides options to request a quote for various quantities.[2]
MolCore	--INVALID-LINK--	Lists Prifuroline with a product number and indicates a purity of $\geq 98\%$.
CookeChem	--INVALID-LINK--	Lists Prifuroline with 98% purity.
GlpBio	--INVALID-LINK--	Provides a product data sheet for Prifuroline, indicating its antiarrhythmic properties.

Mechanism of Action

Prifuroline's primary mechanism of action is as an antiarrhythmic agent. Electrophysiological studies have characterized it as a Class I antiarrhythmic agent, with properties similar to quinidine. This classification suggests that **Prifuroline's** principal mechanism involves the blockade of voltage-gated sodium channels in cardiomyocytes.

By blocking these channels, **Prifuroline** is thought to:

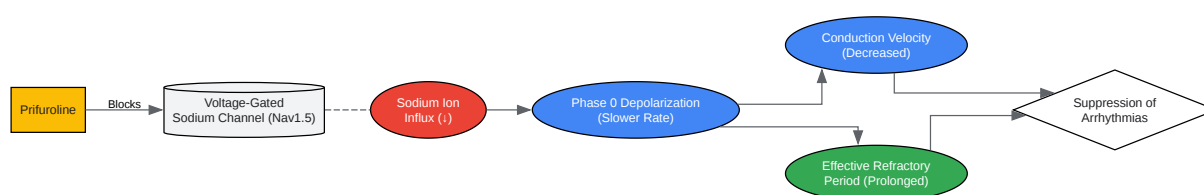
- Decrease the rate of depolarization of the cardiac action potential (Phase 0).
- Slow conduction velocity in the atria, ventricles, and His-Purkinje system.

- Prolong the effective refractory period of cardiac tissue.

These actions help to suppress abnormal cardiac rhythms.

Inferred Signaling Pathway

Based on its classification as a Class I antiarrhythmic, the signaling pathway affected by **Prifuroline** is the cardiac action potential, specifically the influx of sodium ions during depolarization.



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Caption: Inferred signaling pathway of **Prifuroline** as a Class I antiarrhythmic agent.

Experimental Protocols

The following experimental protocols are based on published in vivo studies of **Prifuroline**'s antiarrhythmic effects.

In Vivo Electrophysiology Study in Anesthetized Dogs

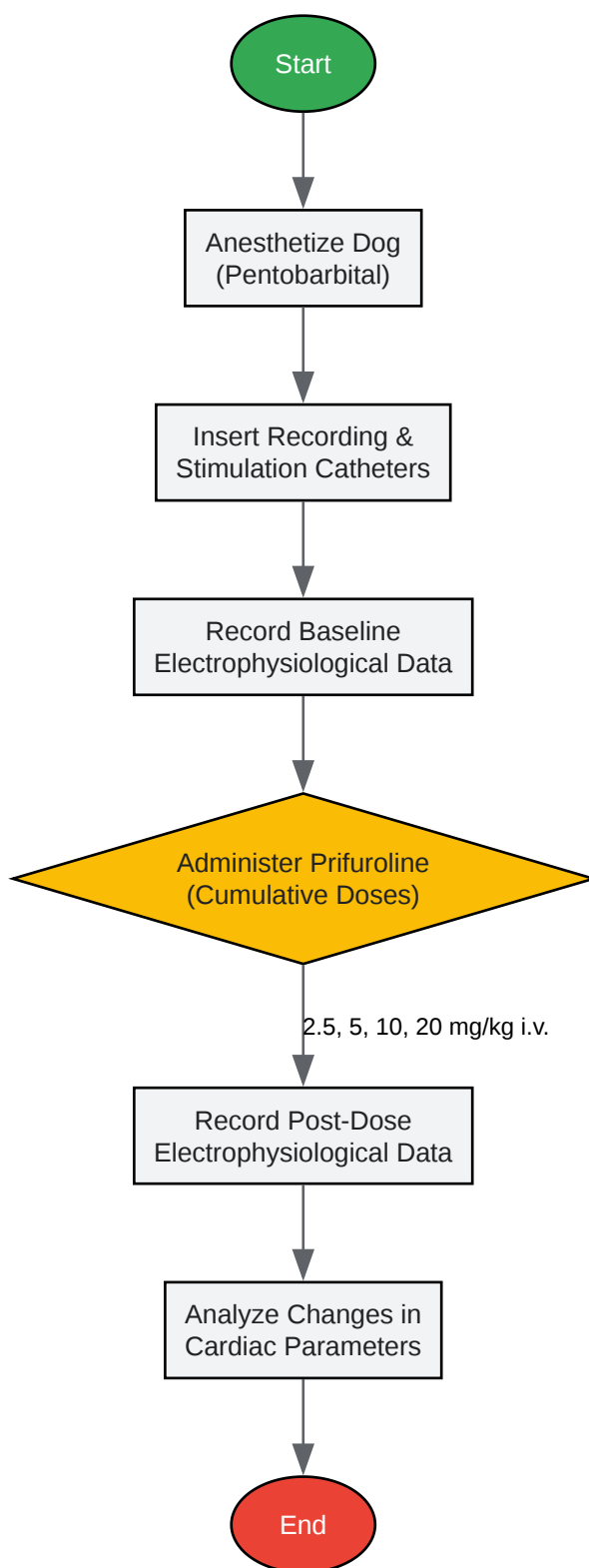
This protocol is adapted from the study by Jaillon et al. (1982), which investigated the acute electrophysiologic properties of **Prifuroline**.

Objective: To assess the effects of **Prifuroline** on cardiac automaticity, conduction, and refractoriness.

Animal Model: Pentobarbital-anesthetized dogs.

Methodology:

- **Animal Preparation:** Anesthetize dogs with pentobarbital. Insert catheters for His bundle recordings and programmed electrical stimulation.
- **Drug Administration:** Administer cumulative doses of **Prifuroline** intravenously (e.g., 2.5, 5, 10, and 20 mg/kg). A 14-day interval between administrations of different drugs (if applicable) is recommended.
- **Electrophysiological Measurements:**
 - Record heart rate and sinus node recovery time to assess effects on sinus automaticity.
 - Measure atrio-nodal and His-Purkinje system conduction times to evaluate effects on conduction.
 - Determine the atrial and ventricular effective refractory periods using programmed stimulation.
- **Data Analysis:** Compare the electrophysiologic parameters before and after each dose of **Prifuroline**.



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Caption: Workflow for in vivo electrophysiology studies of **Prifuroline**.

In Vivo Antiarrhythmic Activity in Rats and Dogs

This protocol is based on information from the study by Benharkate et al. (1986) as cited in product data sheets.

Objective: To evaluate the antiarrhythmic efficacy of **Prifuroline** against chemically or ischemically induced arrhythmias.

Animal Models: Rats and dogs.

Methodologies:

- Aconitine-Induced Arrhythmia in Rats:
 - Induce arrhythmia in rats using aconitine.
 - Administer **Prifuroline** either intravenously (5, 10, or 20 mg/kg) or intraduodenally (10, 20, or 50 mg/kg).[2]
 - Monitor the antagonism of the arrhythmogenic action of aconitine.[2]
- Coronary Artery Ligation-Induced Arrhythmia in Dogs:
 - Induce arrhythmia in dogs through coronary artery ligation.
 - Administer **Prifuroline** intravenously (5 and 10 mg/kg) or intraduodenally (30 mg/kg).[2]
 - Observe the antagonism of the induced arrhythmias.

Quantitative Data

The available quantitative data for **Prifuroline** is primarily from in vivo electrophysiology and antiarrhythmic studies.

Table 2: Summary of In Vivo Electrophysiological Effects of **Prifuroline** in Dogs

Parameter	Effect	Potency Comparison (vs. Amiodarone)	Reference
Heart Rate	Dose-related decrease	Amiodarone is 3.1-3.7 times more potent	Jaillon et al., 1982
Sinus Node Recovery Time	Dose-related decrease	Amiodarone is 3.1-3.7 times more potent	Jaillon et al., 1982
Atrionodal Conduction Time	Increased	-	Jaillon et al., 1982
His-Purkinje System Conduction Time	Significant dose-related increase	-	Jaillon et al., 1982
Atrial Effective Refractory Period	Increased	Prifuroline is 2.9 times more potent	Jaillon et al., 1982
Ventricular Effective Refractory Period	Increased	Amiodarone is 2.5 times more potent	Jaillon et al., 1982
AV Nodal Refractoriness	Dose-dependent increase	-	Jaillon et al., 1982

Table 3: Effective Doses of **Prifuroline** in Animal Models of Arrhythmia

Animal Model	Arrhythmia Induction	Route of Administration	Effective Dose(s)	Reference
Rat	Aconitine	Intravenous	5, 10, 20 mg/kg	MedChemExpress Product Info
Rat	Aconitine	Intraduodenal	10, 20, 50 mg/kg	MedChemExpress Product Info
Dog	Coronary Artery Ligation	Intravenous	5, 10 mg/kg	MedChemExpress Product Info
Dog	Coronary Artery Ligation	Intraduodenal	30 mg/kg	MedChemExpress Product Info

Toxicity, Pharmacokinetics, and Other Data

Detailed public information regarding the toxicity (e.g., LD50), pharmacokinetics (ADME), and other specific assays like hERG channel inhibition for **Prifuroline** is limited. Researchers should consider performing these studies as part of their investigation. A generic safety data sheet for a different chemical indicates that for any new compound, it is crucial to handle it with appropriate safety precautions, including wearing protective equipment and avoiding ingestion, inhalation, and skin/eye contact.

Conclusion

Prifuroline is an antiarrhythmic agent with a mechanism of action consistent with Class I agents that block sodium channels. The available in vivo data demonstrates its efficacy in animal models of arrhythmia. However, its availability for research is limited, often requiring custom synthesis. Further research is needed to fully characterize its signaling pathways, toxicity profile, and pharmacokinetic properties. This guide provides a foundational resource for scientists interested in exploring the therapeutic potential of **Prifuroline**.

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References

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